molecular formula C19H17FN4O2 B11220114 1-(4-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11220114
M. Wt: 352.4 g/mol
InChI Key: TWTITKNJYUUGOD-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted indazole ring, a methylphenyl group, and a pyrrolidine-3-carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate ketone or aldehyde.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amide Bond Formation: The final step involves the coupling of the fluoro-substituted indazole and the pyrrolidine-3-carboxamide moiety using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The fluoro group on the indazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-bromo-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-methyl-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17FN4O2/c1-11-5-7-13(8-6-11)21-19(26)12-9-16(25)24(10-12)18-17-14(20)3-2-4-15(17)22-23-18/h2-8,12H,9-10H2,1H3,(H,21,26)(H,22,23)

InChI Key

TWTITKNJYUUGOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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